2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Overview
Description
“2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid” is a chemical compound with the CAS Number: 876718-01-3 . It has a molecular weight of 203.2 and its IUPAC name is 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.2 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Summary of Application
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Methods of Application
The synthesis of these compounds involves multistep synthetic routes . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Results or Outcomes
Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
2. Anticancer Agents
Summary of Application
1,2,4-Triazole derivatives have shown promising anticancer activity . They have been evaluated against three human cancer cell lines including MCF-7, Hela and A549 .
Methods of Application
In this study, three series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .
Results or Outcomes
Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
3. Photophysical Properties
Summary of Application
A novel N-arylphthalamic acid derivative, 2-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}carbamoyl)benzoic acid (TMPCB) was synthesized and its absorption and emission spectra were recorded in fifteen different solvents of varying polarities at room temperature .
Methods of Application
The ground state dipole moment of the derivative was calculated experimentally by Guggenheim method and solvatochromic approach proposed by Bilot-Kawski . The singlet excited state dipole moment of TMPCB were calculated experimentally based on different approaches of solvent polarity function proposed by Lippert–Mataga, Bakhshiev, Kawskii-Chamma-Viallet, Reichardt and Bilot-Kawski .
Results or Outcomes
Singlet excited state dipole moment was greater than ground state dipole moment in all the approaches which could be attributed to considerable π- electron density redistribution .
4. Antimicrobial and Antibacterial Properties
Summary of Application
Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties .
Methods of Application
These compounds are synthesized through various methods and used in different applications due to their broad biological activities .
Results or Outcomes
These compounds have shown effective antimicrobial and antibacterial properties in various studies .
5. Antiviral Properties
Summary of Application
Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, including antiviral properties .
Methods of Application
These compounds are synthesized through various methods and used in different applications due to their broad biological activities .
Results or Outcomes
These compounds have shown effective antiviral properties in various studies .
6. Agricultural Science
Summary of Application
Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities in agricultural science as potent fungicides, herbicides, and insecticides .
Methods of Application
These compounds are synthesized through various methods and used in different applications due to their broad biological activities .
Results or Outcomes
These compounds have shown effective properties as fungicides, herbicides, and insecticides in various studies .
Safety And Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKNLIVZZRDKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390252 | |
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
CAS RN |
876718-01-3 | |
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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